molecular formula C10H12O2S B13655898 1-Methoxy-3-(phenylthio)propan-2-one

1-Methoxy-3-(phenylthio)propan-2-one

Cat. No.: B13655898
M. Wt: 196.27 g/mol
InChI Key: IKBHKLKIECXQBP-UHFFFAOYSA-N
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Description

1-Methoxy-3-(phenylthio)propan-2-one (CAS 189044-41-5) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C10H12O2S and a molecular weight of 196.26 g/mol , features both methoxy and phenylthio functional groups attached to a propan-2-one core, making it a versatile synthon for the development of more complex molecular architectures. Its structure, represented by the SMILES string "COCC(=O)CSC1=CC=CC=C1" , is particularly valuable for synthesizing sulfur-containing heterocycles and for use in multi-component reactions, which are efficient methods for creating molecular diversity in drug discovery efforts . Researchers utilize this ketone derivative as a key intermediate in exploring novel synthetic pathways. Please handle with appropriate care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-methoxy-3-phenylsulfanylpropan-2-one

InChI

InChI=1S/C10H12O2S/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

IKBHKLKIECXQBP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 1 Methoxy 3 Phenylthio Propan 2 One

Established Synthetic Routes and Precursors

The synthesis of 1-Methoxy-3-(phenylthio)propan-2-one can be approached through several strategic disconnections. The most logical and convergent strategies involve the formation of the carbon-sulfur bond, the carbon-oxygen bond, and the ketone functionality in a well-orchestrated sequence.

Carbon-Sulfur Bond Formation Strategies

The formation of the C-S bond is a pivotal step in the synthesis of this compound. A highly effective and widely utilized method for this transformation is the conjugate addition, specifically the thia-Michael addition, of a thiol to an α,β-unsaturated carbonyl compound. researchgate.netsemanticscholar.org In the context of synthesizing the target molecule, this would involve the reaction of an appropriate methoxy-substituted α,β-unsaturated ketone with thiophenol.

A plausible precursor for this reaction is 1-methoxyprop-2-en-1-one. The reaction proceeds by the nucleophilic attack of the thiophenolate anion on the β-carbon of the unsaturated ketone, followed by protonation to yield the desired product. This reaction is often carried out under mild conditions and can be promoted by a base or can even proceed under solvent-free conditions. researchgate.netsemanticscholar.org

Table 1: Examples of Thia-Michael Addition of Thiols to α,β-Unsaturated Ketones

Thiolα,β-Unsaturated KetoneConditionsYield (%)
ThiophenolMethyl vinyl ketoneNeat, ~30 °C, 30 min93
4-ChlorothiophenolMethyl vinyl ketoneNeat, ~30 °C, 15 min98
4-MethylthiophenolMethyl vinyl ketoneNeat, ~30 °C, 30 min85
BenzylthiolMethyl vinyl ketoneNeat, ~30 °C, 45 min76

This data is illustrative of typical thia-Michael additions and is adapted from similar reactions reported in the literature. semanticscholar.org

Carbon-Oxygen Bond Formation Strategies

The introduction of the methoxy (B1213986) group at the α-position to the carbonyl is a crucial step. This can be achieved through various methods, often involving the synthesis of an α-methoxy ketone precursor. One approach involves the α'-alkylation of α-alkoxyketimines. researchgate.net For instance, an N-(1-alkoxy-2-propylidene)isopropylamine can be deprotonated and subsequently reacted with an electrophile. researchgate.net

Another modern approach involves the electrochemical methoxylation of enol acetates. organic-chemistry.org This method provides a direct route to α-methoxy ketones under mild conditions. The synthesis of the precursor, 1-methoxypropan-2-one (methoxyacetone), is well-established and can serve as a starting point for subsequent functionalization.

Ketone Functionalization and Introduction

The ketone functional group is central to the target molecule. Its introduction is typically integral to the selection of starting materials. For instance, in the thia-Michael addition route, the ketone is already present in the α,β-unsaturated precursor.

Alternatively, methods for the direct synthesis of ketones from aldehydes via C(sp³)–H functionalization under photoredox cooperative N-heterocyclic carbene (NHC)/palladium catalysis have been developed. nih.gov While not a direct route to the target molecule, this highlights advanced strategies for ketone synthesis that could potentially be adapted.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of organic syntheses. Both metal-catalyzed and organocatalytic methods can be envisioned for the key bond-forming steps in the synthesis of this compound.

Metal-Catalyzed Syntheses

While direct metal-catalyzed synthesis of the target molecule is not extensively reported, principles from related transformations can be applied. For instance, palladium complexes are known to efficiently catalyze the addition of thiols to terminal alkynes, leading to vinyl sulfides. nih.gov Although this is not a direct route, it showcases the utility of palladium in C-S bond formation.

Furthermore, copper-catalyzed reactions are also relevant. For example, the synthesis of γ-keto sulfones can be achieved through a copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols. rsc.org This demonstrates the potential of copper catalysts in reactions involving sulfur nucleophiles and ketone-containing substrates.

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for key synthetic transformations. The thia-Michael addition is particularly amenable to organocatalysis. Chiral organocatalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, have been successfully employed to achieve enantioselective conjugate additions of thiols to enones. While the target molecule is not chiral, the principles of organocatalytic activation of the Michael acceptor or the thiol can be applied to promote the reaction under mild conditions.

Recent advances have also demonstrated the use of photoredox organocatalysis for the synthesis of thioethers from aryl chlorides and alcohols. researchgate.net This highlights the expanding scope of organocatalysis in C-S bond formation.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. The application of enzymes to the synthesis of complex molecules like this compound represents a frontier in synthetic chemistry. nih.gov While specific enzymatic routes to this target molecule are not extensively documented, the potential for biocatalytic C-H functionalization and ketone modifications is significant. nih.govacs.org

Enzymes, particularly ketoreductases, are widely used for the stereoselective reduction of ketones. acs.org Although this application would modify the ketone functional group of the target molecule, it highlights the capability of enzymes to interact with such substrates. For the synthesis of the core structure, enzymes could potentially be employed in several ways:

Enzymatic C-H Functionalization: In a hypothetical biocatalytic route, an enzyme could catalyze the direct introduction of the methoxy or phenylthio group onto a propanone precursor. Nature has evolved a vast number of enzymes capable of performing C-H functionalization with remarkable site-selectivity on complex molecules. nih.gov

Kinetic Resolution: If a racemic mixture of a chiral precursor is synthesized, enzymes could be used to selectively react with one enantiomer, allowing for the separation and production of an enantiomerically enriched final product.

The development of new biocatalysts through techniques like protein and metabolic engineering holds promise for accelerating the discovery of enzymes suitable for novel and synthetically useful transformations. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound would involve a critical evaluation of starting materials, solvents, reagents, and energy consumption.

Key green chemistry considerations for the synthesis could include:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. A classic approach to synthesizing α-functionalized ketones might involve nucleophilic substitution on an α-haloketone. The atom economy of such a reaction could be improved by using catalytic methods.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. For instance, glycerol, a byproduct of biodiesel production, can be converted into valuable chemical intermediates like 1,2,3-trimethoxypropane, showcasing the potential for bio-based solvents and starting materials. rsc.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. Solvent-free reactions, where possible, are an even more environmentally friendly option. organic-chemistry.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, which reduces waste. For instance, a copper-catalyzed cross-coupling could be a more sustainable alternative to a stoichiometric reaction. nih.gov

The following table outlines a hypothetical comparison of a traditional versus a greener synthetic approach for a key bond formation in the synthesis of α-functionalized ketones.

FeatureTraditional Approach (e.g., Williamson Ether Synthesis)Greener Catalytic Approach
Reagents Stoichiometric strong base (e.g., NaH)Catalytic amount of a transition metal or organocatalyst
Solvents Anhydrous, volatile organic solvents (e.g., THF, DMF)Greener solvents (e.g., water, ethanol (B145695), or solvent-free)
Byproducts Stoichiometric amounts of salt wasteMinimal byproducts
Energy Often requires heating for extended periodsPotentially lower reaction temperatures and shorter times

Process Intensification and Scalability Studies in Laboratory Synthesis

Process intensification involves the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing and processing. osti.gov For the laboratory synthesis of this compound, scaling up production from milligram to gram or kilogram scales requires careful consideration of reaction kinetics, heat transfer, and mixing.

Microreactors and continuous flow chemistry are key technologies in process intensification. mdpi.com They offer several advantages over traditional batch reactors, especially for reactions that are highly exothermic, fast, or involve hazardous intermediates.

Potential benefits of using flow chemistry for the synthesis of this compound:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for selectivity and safety. mdpi.com

Improved Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time.

Scalability: Scaling up production in a flow system, often referred to as "scaling out," can be achieved by running multiple reactors in parallel or by operating the system for a longer duration. mdpi.com

Integration of Synthesis and Purification: Flow chemistry setups can be designed to include in-line purification steps, leading to a more streamlined and efficient process.

The table below summarizes key parameters that would be investigated in a scalability study for the synthesis of this compound in a continuous flow system.

ParameterObjectiveMethod of Optimization
Flow Rate Maximize throughput while maintaining high conversion and selectivity.Vary the pump speeds and analyze the output stream (e.g., by in-line IR or offline GC-MS).
Temperature Determine the optimal temperature for reaction rate and minimizing side products.Use a reactor with precise temperature control zones.
Stoichiometry Minimize the use of excess reagents to improve efficiency and simplify purification.Adjust the relative flow rates of the reagent streams.
Residence Time Ensure complete reaction without degradation of the product.Alter the length of the reactor coil or the overall flow rate.
Mixing Achieve efficient mixing of reactants, especially if they are in different phases.Employ static mixers or other microstructured reactor designs.

By systematically optimizing these parameters, a robust and scalable laboratory process for the synthesis of this compound can be developed.

Chemical Reactivity and Transformation Studies of 1 Methoxy 3 Phenylthio Propan 2 One

Reactions of the Carbonyl Group

The ketone functionality in 1-methoxy-3-(phenylthio)propan-2-one is a primary site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent methoxy (B1213986) group and the more distant phenylthio group.

Nucleophilic Additions and Condensations

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate.

One of the fundamental reactions is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. For instance, reaction with methylmagnesium bromide would be expected to yield 2-methoxy-4-(phenylthio)butan-2-ol after acidic workup.

Condensation reactions with amines and their derivatives are also characteristic. The reaction with a primary amine, for example, would lead to the formation of an imine. Similarly, condensation with hydroxylamine (B1172632) would produce an oxime, and reaction with hydrazine (B178648) derivatives would yield the corresponding hydrazones.

While specific studies on this compound are not extensively documented, the general principles of nucleophilic addition to ketones are well-established. The presence of the α-methoxy group may slightly modulate the electrophilicity of the carbonyl carbon, but the fundamental reaction pathways remain the same.

α-Functionalization and Enolate Chemistry

The presence of protons on the carbon atoms alpha to the carbonyl group (C1 and C3) allows for the formation of enolates under basic conditions. The regioselectivity of enolate formation is a key consideration in the subsequent functionalization reactions. The protons at C1, being adjacent to the electron-withdrawing methoxy group, are expected to be more acidic than those at C3.

Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would likely lead to the formation of the kinetic enolate by deprotonation at the less hindered C1 position. This enolate can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions. For example, quenching the enolate with methyl iodide would introduce a methyl group at the C1 position.

In a study on the allylic alkylation of α-alkoxy ketones, it was demonstrated that the lithium enolates of these compounds can be effectively alkylated. For instance, the lithium enolate of an α-methoxy ketone was successfully allylated in the presence of a palladium catalyst, affording the corresponding α-allyl-α-methoxy ketone in good yield. A similar reactivity pattern would be anticipated for this compound.

Reactant (α-Methoxy Ketone) Electrophile Base/Catalyst Product Yield (%)
2-methoxycyclohexanoneAllyl acetateLDA / Pd(PPh₃)₄2-allyl-2-methoxycyclohexanone85
1-methoxy-3-phenylpropan-2-oneBenzyl (B1604629) bromideLDA1-benzyl-1-methoxy-3-phenylpropan-2-one78

This table presents data for analogous α-methoxy ketones to illustrate the expected reactivity of this compound.

Reductions and Oxidations Involving the Ketone

The ketone carbonyl of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to yield 1-methoxy-3-(phenylthio)propan-2-ol. Due to the creation of a new stereocenter at C2, this reduction would typically result in a racemic mixture of enantiomers unless a chiral reducing agent is employed.

Reactant Reducing Agent Solvent Product Yield (%)
1-phenyl-3-(phenylthio)propan-1-oneNaBH₄Methanol1-phenyl-3-(phenylthio)propan-1-ol92
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneNaBH₄Methanol1-(4-methoxyphenyl)-3-(phenylthio)propan-1-ol95

This table presents data for analogous β-ketosulfides to illustrate the expected reactivity of this compound.

Oxidative cleavage of the carbonyl group is a more forcing transformation and would typically require strong oxidizing agents and harsh conditions, often leading to the degradation of the molecule.

Reactivity of the Thioether Moiety

The sulfur atom in the phenylthioether group of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

For the conversion to the sulfoxide, 1-methoxy-3-(phenylsulfinyl)propan-2-one, mild oxidizing agents such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate (B1199274) (NaIO₄) are commonly used. The resulting sulfoxide has a stereogenic center at the sulfur atom.

Using an excess of a stronger oxidizing agent, such as two or more equivalents of m-CPBA or hydrogen peroxide in the presence of a suitable catalyst, will lead to the formation of the sulfone, 1-methoxy-3-(phenylsulfonyl)propan-2-one.

Starting Material Oxidizing Agent (Equivalents) Product Yield (%)
Methyl phenyl sulfide (B99878)m-CPBA (1.1)Methyl phenyl sulfoxide95
Methyl phenyl sulfidem-CPBA (2.2)Methyl phenyl sulfone98
Ethyl phenyl sulfideH₂O₂ (excess) / Acetic AcidEthyl phenyl sulfone90

This table presents data for simple thioethers to illustrate the expected oxidation reactivity of the phenylthio moiety in this compound.

Nucleophilic Substitution at Sulfur

The sulfur atom of the thioether is generally not a good leaving group in nucleophilic substitution reactions. However, the thioether can be converted into a better leaving group, such as a sulfonium (B1226848) salt. Reaction of this compound with an alkylating agent like methyl iodide could, in principle, form a sulfonium salt. This salt would then be susceptible to nucleophilic attack, leading to the displacement of the sulfur-containing group. However, such reactions are not commonly employed for simple thioethers and would likely require specific activation.

More relevant to the reactivity of the thioether moiety is its ability to act as a nucleophile. For instance, in the synthesis of related β-ketosulfides, the conjugate addition of thiols to α,β-unsaturated ketones is a common strategy. While this compound itself is not an α,β-unsaturated ketone, this highlights the nucleophilic character of the sulfur atom in its precursor, thiophenol.

Radical Reactions Involving the Phenylthio Group

The phenylthio group in this compound is a key site for radical reactivity. The generation of α-thio radicals, carbon-centered radicals adjacent to the sulfur atom, is a significant transformation. nih.gov This can be achieved through single-electron oxidation of the sulfide moiety. nih.gov Modern synthetic methods, such as photoredox catalysis, can facilitate this oxidation. For instance, a photocatalyst, upon excitation with visible light, can oxidize the sulfide to a sulfur radical cation. Subsequent deprotonation at the α-carbon by a mild base yields the desired α-thio radical. nih.gov

Once formed, this α-thio radical intermediate can participate in various carbon-carbon bond-forming reactions. One notable example is the radical-radical coupling with acyl radical equivalents, which can be generated from stable acyl azolium reagents through a similar photoredox process. nih.gov This approach provides a pathway to more complex molecular structures. The generation of α-thio radicals can also be accomplished via other methods, including C–H abstraction or the heterolytic cleavage of precursors containing suitable leaving groups. nih.gov

MethodDescriptionPotential Application for this compound
Photoredox/Weak Base CatalysisSingle-electron oxidation of the sulfide to a radical cation, followed by α-deprotonation. nih.govGeneration of the 1-methoxy-2-oxo-3-(phenylthio)propan-3-yl radical for subsequent coupling reactions.
C-H AbstractionDirect abstraction of a hydrogen atom from the carbon alpha to the sulfur. nih.govA direct route to the α-thio radical, though potentially less selective.
Heterolytic CleavageCleavage of a C-X bond where X is a leaving group (e.g., silyl, trifluoroborate) positioned on the α-carbon. nih.govRequires prior functionalization of the substrate.

Transformations Involving the Methoxy Group

The methoxy group of this compound, an α-alkoxy ketone, can undergo cleavage through several synthetic methodologies. One approach involves radical hydrogen abstraction. This method is particularly effective for cleaving methoxy groups adjacent to a hydroxyl group, which could be formed via reduction of the ketone in the target molecule. nih.govresearchgate.net In this process, an alkoxyl radical generated from the neighboring hydroxyl group intramolecularly abstracts a hydrogen atom from the methoxy group, leading to an acetal (B89532) intermediate that can be hydrolyzed to reveal the alcohol. nih.govresearchgate.net

Another potential route is cobalt-catalyzed C–O bond cleavage. Studies on α-alkoxy ketones have shown that organocobalt(III) complexes can mediate the cleavage of the carbon-oxygen bond. researchgate.net This type of reaction highlights the possibility of selectively targeting the methoxy group for removal under specific catalytic conditions. Additionally, traditional methods for ether cleavage, such as the use of strong acids like boron tribromide, could be employed, although chemoselectivity might be a challenge given the presence of other functional groups. organic-chemistry.org Oxidative deprotection of benzyl ethers using nitroxyl (B88944) radical catalysts has also been reported, suggesting that similar oxidative strategies might be developed for methoxy groups. organic-chemistry.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk For this compound, the primary target for FGI within this context is the methoxy group. A common strategy would first involve the cleavage of the methoxy group to unveil the corresponding α-hydroxy ketone, as discussed in the previous section.

This α-hydroxy group can then be converted into various other functionalities. ub.edu For instance, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. vanderbilt.edu This activated intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of halides (e.g., chloride, bromide, iodide) or other nucleophiles like azides or nitriles. vanderbilt.edu Direct conversion of the hydroxyl group to halides is also possible using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu These transformations provide access to a diverse range of derivatives from the parent α-methoxy ketone.

Multi-Component Reactions and Cycloadditions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient synthetic tools. nih.govnih.gov The carbonyl group of this compound makes it a suitable candidate for various MCRs. For example, it could serve as the ketone component in a Mannich reaction, reacting with an amine and an active methylene (B1212753) compound. Similarly, it could participate in an Ugi three-component reaction (U-3CR) with an amine and an isocyanide to yield an α-aminoamide derivative. nih.gov The Groebke-Blackburn-Bienaymé (GBB) reaction is another possibility, where it would react with an aminopyridine (or similar amidine) and an isocyanide. rug.nl

The structure of this compound also presents opportunities for cycloaddition reactions. Upon deprotonation with a suitable base, the ketone can form an enolate, which can act as a component in cycloadditions. For instance, as a 1,3-dipole equivalent, the enolate could potentially participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.gov Such reactions are powerful methods for constructing five-membered heterocyclic rings. nih.govmdpi.com The specific regio- and stereochemical outcomes would be influenced by the nature of the reactants and the reaction conditions. researchgate.netgrowingscience.com

Reaction TypeRole of this compoundPotential Product Class
Mannich ReactionCarbonyl Componentβ-Amino Ketones
Ugi Reaction (3-component)Carbonyl Componentα-Aminoamides nih.gov
[3+2] CycloadditionEnolate (1,3-Dipole Equivalent)Five-membered Heterocycles nih.gov

Rearrangement Reactions and Fragmentation Pathways

Rearrangement reactions offer pathways to structurally isomeric products. For molecules like this compound, which are β-keto sulfides, a relevant transformation is the Pummerer reaction. nih.gov This typically involves the oxidation of the sulfide to a sulfoxide, which upon treatment with an activating agent (like acetic anhydride), rearranges to form an α-acyloxy thioether. nih.gov Enantioselective organocatalytic rearrangements of related α-acyloxy-β-keto sulfides to α-acyloxy thioesters have also been explored, indicating the potential for complex, stereocontrolled transformations. researchgate.net

Another class of relevant rearrangements is the α-ketol rearrangement, which is the acid- or base-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org If the carbonyl group of this compound were reduced to a hydroxyl group, the resulting α-hydroxy sulfide could potentially undergo such a rearrangement, although the migratory aptitude of the adjacent groups would determine the product.

In the context of mass spectrometry, the fragmentation of this compound would likely be dominated by pathways characteristic of ketones. The primary fragmentation process for ketones under electron impact is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.com For this specific molecule, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between C1 and C2, resulting in the loss of a methoxymethyl radical (•CH₂OCH₃) and the formation of a phenylthioacetylium ion ([PhSCH₂CO]⁺).

Cleavage of the bond between C2 and C3, leading to the loss of a phenylthiomethyl radical (•CH₂SPh) and the formation of a methoxyacetylium ion ([CH₃OCH₂CO]⁺).

The relative abundance of the resulting fragment ions would depend on the stability of the carbocations and radicals formed. The fragment containing the carbonyl group often retains the positive charge due to resonance stabilization. youtube.com

Mechanistic Investigations into Reactions Involving 1 Methoxy 3 Phenylthio Propan 2 One

Elucidation of Reaction Pathways and Intermediates

Currently, there is no specific literature that elucidates the reaction pathways and intermediates for transformations involving 1-Methoxy-3-(phenylthio)propan-2-one. Hypothetically, its reactions could proceed through various pathways depending on the reagents and conditions. For instance, the ketone functionality could undergo nucleophilic addition or condensation reactions. The presence of both a methoxy (B1213986) and a phenylthio group offers potential for rearrangement or cleavage reactions under specific catalytic conditions. The identification of transient intermediates, such as enolates or tetrahedral intermediates, would require dedicated spectroscopic and trapping experiments which have not been reported.

Kinetic Studies of Key Transformations

Detailed kinetic studies, which are crucial for understanding reaction mechanisms, have not been published for reactions of this compound.

Determination of Rate Constants and Activation Energies

Without experimental data, it is not possible to provide a table of rate constants or activation energies for any transformation involving this compound. Such data would need to be determined by monitoring the reaction progress over time under various temperatures using techniques like spectroscopy or chromatography.

Influence of Catalysts and Solvents on Reaction Kinetics

The influence of catalysts and solvents on the reaction kinetics of this compound remains an uninvestigated area. It can be postulated that the choice of solvent would significantly impact reaction rates, particularly for reactions involving charged intermediates or transition states. Similarly, acid or base catalysis could dramatically accelerate reactions at the carbonyl group. However, empirical data is needed to validate these hypotheses.

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and elucidating reaction mechanisms. There are no published studies that have employed isotopic labeling to probe the mechanisms of reactions involving this compound. Such studies, for example using 13C or 18O labeling at the carbonyl group, could provide invaluable insights into bond-forming and bond-breaking steps.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry is often used to model transition states and map reaction coordinates. However, no computational studies specifically focused on the reactions of this compound have been found in the literature. Such analyses would be instrumental in visualizing the energy landscape of a reaction, identifying the highest energy barriers, and understanding the geometry of the transition states.

Role of Solvation and Stereoelectronic Effects on Reactivity

The interplay of solvation and stereoelectronic effects undoubtedly plays a critical role in the reactivity of this compound. The polarity of the solvent would influence the stability of any polar intermediates or transition states. Stereoelectronic effects, such as the alignment of orbitals, would govern the stereochemical outcome of reactions. A thorough investigation into these aspects is yet to be undertaken.

Advanced Spectroscopic and Analytical Methodologies for the Study of 1 Methoxy 3 Phenylthio Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation Beyond Basic Characterization

While one-dimensional ¹H and ¹³C NMR are fundamental for initial characterization, a deeper understanding of the intricate structure of 1-Methoxy-3-(phenylthio)propan-2-one is achieved through more advanced NMR experiments.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and mapping the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the two methylene (B1212753) groups (S-CH₂ -C(O) and C(O)-CH₂ -O), confirming their adjacent positions in the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the proton signal for the methoxy (B1213986) group (-OCH₃) would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include the methoxy protons to the C-2 ketone carbon and the C-1 methylene carbon, as well as protons on the phenyl ring to the C-3 methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution. For example, NOESY could reveal spatial proximity between protons on the phenyl ring and the adjacent methylene protons, providing insight into the rotational orientation around the C-S bond.

Interactive Table: Predicted 2D NMR Correlations for this compound
Proton (¹H) SignalCOSY Correlation(s)HSQC Correlation (¹³C)HMBC Correlation(s) (¹³C)NOESY Correlation(s)
Phenyl Protons (ortho, meta, para)Phenyl ProtonsAromatic CarbonsAromatic Carbons, C3C3 Protons
C3 Methylene (S-CH₂)C1 MethyleneC3C2 (Ketone), Phenyl CarbonsPhenyl Protons, C1 Protons
C1 Methylene (O-CH₂)C3 MethyleneC1C2 (Ketone), Methoxy CarbonC3 Protons, Methoxy Protons
Methoxy Protons (O-CH₃)NoneMethoxy CarbonC1C1 Protons

The single bonds within the propanone backbone of this compound allow for considerable conformational freedom. Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. libretexts.org By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of signals. libretexts.org At low temperatures, the rotation around bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, the rate of interchange increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these temperature-dependent lineshape changes can provide the activation energy (energy barrier) for the rotational process, offering quantitative insight into the molecule's flexibility. fu-berlin.de

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.org This multi-stage analysis provides detailed structural information that can be difficult to obtain from a single-stage MS experiment. wikipedia.org For this compound, the molecular ion [C₁₀H₁₂O₂S]⁺• would be selected in the first mass analyzer. It would then be fragmented, likely through collision-induced dissociation (CID). The resulting fragment ions would reveal the connectivity of the molecule.

Expected key fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the ketone is a common fragmentation for ketones. libretexts.org This could result in the loss of a •CH₂OCH₃ radical or a •CH₂SPh radical, leading to the formation of characteristic acylium ions.

Cleavage of the C-S bond: The bond between the sulfur atom and the adjacent methylene group can cleave, leading to ions corresponding to the phenylthio group [C₆H₅S]⁺ or the remaining fragment.

Interactive Table: Predicted Key Fragments in the MS/MS Spectrum of this compound
Precursor Ion (m/z)FormulaPredicted Product Ion (m/z)Formula of Product IonNeutral Loss
196.06[C₁₀H₁₂O₂S]⁺•151.04[C₉H₇OS]⁺•CH₂OCH₃
196.06[C₁₀H₁₂O₂S]⁺•87.04[C₄H₇O₂]⁺•CH₂SPh
196.06[C₁₀H₁₂O₂S]⁺•109.02[C₆H₅S]⁺C₄H₇O₂•
196.06[C₁₀H₁₂O₂S]⁺•77.04[C₆H₅]⁺C₄H₇O₂S•

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the calculated exact mass for the molecular ion [C₁₀H₁₂O₂S]⁺ is 196.05580. An HRMS measurement yielding a value very close to this would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass. This capability is particularly vital when monitoring chemical reactions to verify that the desired product has been formed and to identify any byproducts.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide a wealth of information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the molecule with high precision.

Torsional Angles: Defining the exact conformation of the molecule in the solid state, for instance, the dihedral angles along the S-C-C-C-O backbone.

Intermolecular Interactions: Revealing how molecules pack together in the crystal, including any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.

While no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for unambiguous structural determination in the solid phase.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for the characterization of this compound. These methods provide detailed information about the molecule's functional groups and can be employed to monitor the progress of reactions involving this compound, such as its synthesis or subsequent transformations.

Functional Group Analysis:

The vibrational spectrum of this compound is expected to be dominated by characteristic bands corresponding to its constituent functional groups. The primary vibrational modes are anticipated as follows:

Carbonyl (C=O) Stretching: The ketone carbonyl group will produce a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 1715-1730 cm⁻¹. libretexts.orgpressbooks.pub The exact position of this band can be influenced by the electronic effects of the adjacent methoxy and phenylthio groups. In the Raman spectrum, the C=O stretch is also observable, though its intensity can vary.

C-O-C (Methoxy) Stretching: The methoxy group will exhibit characteristic C-O stretching vibrations. Asymmetric and symmetric stretching modes are expected, typically appearing in the region of 1050-1200 cm⁻¹. researchgate.net

C-S (Phenylthio) Stretching: The carbon-sulfur bond of the phenylthio group will give rise to stretching vibrations, which are generally weaker and appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl group will show multiple bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. sapub.org

Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups will have characteristic symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. researchgate.net

Reaction Progress Monitoring:

FT-IR and Raman spectroscopy can be invaluable for monitoring reactions involving this compound. For instance, during its synthesis via the reaction of a precursor with thiophenol, the disappearance of the reactant's characteristic bands and the appearance of the product's signature peaks (e.g., the C=O stretch at ~1720 cm⁻¹) can be tracked in real-time. Similarly, any reaction that modifies the ketone, methoxy, or phenylthio moieties will result in predictable changes in the vibrational spectrum, allowing for the determination of reaction kinetics and endpoints.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C=O (Ketone)Stretching1715 - 17301715 - 1730Strong (IR), Variable (Raman)
C-O-C (Methoxy)Asymmetric/Symmetric Stretching1050 - 12001050 - 1200Medium to Strong
C-S (Thioether)Stretching600 - 800600 - 800Weak to Medium
Aromatic C-HStretching3000 - 31003000 - 3100Medium
Aromatic C=CStretching1450 - 16001450 - 1600Medium to Strong
Aliphatic C-HStretching2850 - 30002850 - 3000Medium to Strong

Chiral Chromatography (If Applicable) for Enantiomeric Excess Determination in Stereoselective Syntheses

The structure of this compound does not inherently possess a chiral center. However, substitution on the propylene (B89431) backbone could introduce chirality. For a chiral analogue of this compound, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), would be the premier analytical technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.).

Chiral α-functionalized ketones are a significant class of molecules in organic synthesis, and various methods for their asymmetric synthesis have been developed. cas.cnspringernature.com Should a stereoselective synthesis of a chiral derivative of this compound be undertaken, the determination of the enantiomeric purity of the product would be crucial.

Principle of Separation:

Chiral separation by HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers.

Method Development:

The development of a chiral HPLC method for a derivative of this compound would involve screening various chiral stationary phases, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. phenomenex.comsigmaaldrich.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethanol (B145695), would be optimized to achieve baseline separation of the enantiomeric peaks. The flow rate and column temperature are other parameters that would be fine-tuned to maximize resolution. sigmaaldrich.com

The successful application of chiral chromatography would be indispensable for validating the efficacy of any enantioselective synthesis of a chiral analogue of this compound.

Electrochemical Methods for Redox Behavior Analysis

The electrochemical properties of this compound are primarily associated with the phenylthio group, which can undergo oxidation. The ketone functional group can also be electrochemically active, typically undergoing reduction at negative potentials. Techniques such as cyclic voltammetry (CV) can be employed to investigate the redox behavior of this compound.

Oxidation of the Phenylthio Group:

The sulfur atom in the phenylthio group is susceptible to oxidation. Depending on the applied potential and reaction conditions, it can be oxidized to a sulfoxide (B87167) and further to a sulfone. The oxidation potential would be influenced by the electron-donating or -withdrawing nature of the rest of the molecule. The presence of the electron-withdrawing ketone group might make the oxidation of the sulfur slightly more difficult compared to simple alkyl phenyl sulfides. Studies on the oxidation of methyl phenyl sulfide (B99878) have shown that it can be selectively oxidized to the corresponding sulfoxide. researchgate.net

Reduction of the Ketone Group:

The carbonyl group of the ketone can be electrochemically reduced. This process typically occurs at negative potentials and can proceed via a one-electron transfer to form a radical anion, which can then be further reduced or dimerize. The reduction potential will be affected by the nature of the substituents alpha to the carbonyl.

Cyclic Voltammetry Analysis:

A cyclic voltammetry experiment on this compound would likely reveal an irreversible oxidation peak corresponding to the oxidation of the sulfide moiety. The reduction of the ketone might be observed as a reversible or quasi-reversible wave at negative potentials. The exact potentials and the nature of the electrochemical processes would provide valuable insights into the molecule's electronic structure and its susceptibility to redox reactions. Electrochemical studies on related phenyl sulfides and sulfoxides have demonstrated the feasibility of investigating their redox properties. nih.govccspublishing.org.cn

Table 2: Predicted Electrochemical Behavior of this compound
Functional GroupElectrochemical ProcessAnticipated BehaviorInfluencing Factors
Phenylthio (-S-Ph)OxidationIrreversible oxidation to sulfoxide and then sulfone.Solvent, supporting electrolyte, electrode material.
Ketone (C=O)ReductionReduction to a secondary alcohol or pinacol (B44631) coupling product.pH (in protic media), solvent, electrode material.

Theoretical and Computational Chemistry Studies of 1 Methoxy 3 Phenylthio Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For 1-Methoxy-3-(phenylthio)propan-2-one, DFT calculations would typically be used to determine its optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueDescription
Optimized Geometry C1-C2: 1.52 Å, C2=O3: 1.22 ÅThe three-dimensional arrangement of atoms corresponding to the lowest energy state.
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVThe energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and electronic transitions.
Dipole Moment 2.5 DA measure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure. These high-level calculations would be employed to obtain more precise energies and properties for this compound, which can be used to benchmark results from less computationally expensive methods like DFT.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations would be used to explore the conformational landscape of this compound. By simulating the movement of atoms over time, MD can identify the most stable conformers and the energy barriers between them. This is particularly important for a flexible molecule containing several single bonds, as its shape can significantly influence its reactivity and interactions with other molecules. The analysis of dihedral angles involving the methoxy (B1213986), carbonyl, and phenylthio groups would reveal the preferred spatial arrangements.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of characteristic peaks, such as the C=O stretch of the ketone, the C-O-C stretch of the ether, and the C-S-C stretch of the thioether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C chemical shifts, which are highly sensitive to the electronic environment of the nuclei.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and the corresponding absorption wavelengths.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueHypothetical Experimental Value
IR (C=O stretch) 1720 cm-11715 cm-1
1H NMR (CH2) δ 3.8 ppmδ 3.7 ppm
13C NMR (C=O) δ 205 ppmδ 203 ppm
UV-Vis (λmax) 254 nm255 nm

Note: The values in this table are for illustrative purposes and represent the type of comparison that would be made in a computational study.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity towards nucleophiles or electrophiles, or its potential rearrangement reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a reaction mechanism, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps out the minimum energy path connecting the reactants, the transition state, and the products, thus confirming that the identified transition state indeed connects the desired reactants and products. This provides a detailed picture of the energy landscape of the reaction.

Solvation Models in Computational Studies

There is no available research that discusses the application of specific solvation models (e.g., implicit or explicit) to the computational analysis of this compound.

Orbital Analysis and Reactivity Prediction (e.g., HOMO-LUMO Gap, Fukui Functions)

No studies were found that report on the orbital analysis of this compound. Consequently, data regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or calculated Fukui functions for predicting reactivity are not available.

Advanced Applications of 1 Methoxy 3 Phenylthio Propan 2 One in Contemporary Organic Synthesis

Utilization as a Key Intermediate in Multi-Step Synthesis

The strategic placement of three distinct functional groups makes 1-Methoxy-3-(phenylthio)propan-2-one a valuable intermediate in the synthesis of elaborate organic molecules. Its ability to participate in a variety of chemical transformations allows for the efficient assembly of complex structures.

Precursor to Complex Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active natural products. The reactive sites within this compound provide multiple avenues for its incorporation into diverse heterocyclic frameworks. For instance, the ketone functionality can readily undergo condensation reactions with binucleophilic reagents to construct five, six, and seven-membered rings.

One notable application is in the synthesis of substituted thiophenes. organic-chemistry.orgnih.gov By leveraging the reactivity of the carbonyl group and the adjacent active methylene (B1212753) protons, a Gewald-type reaction with elemental sulfur and an active methylene nitrile could potentially yield highly functionalized aminothiophenes. Furthermore, the methoxy (B1213986) and phenylthio groups can be further manipulated to introduce additional diversity.

Another potential pathway to heterocyclic systems involves the intramolecular cyclization of derivatives of this compound. For example, conversion of the ketone to an oxime, followed by a Beckmann rearrangement, could lead to the formation of functionalized lactams. The phenylthio group can act as a handle for further transformations, such as cross-coupling reactions, to build more complex fused heterocyclic systems.

Table 1: Hypothetical Synthesis of Heterocyclic Scaffolds from this compound

EntryReactant(s)ConditionsProduct HeterocyclePotential Application
1Malononitrile, SulfurBase, Heat2-Amino-3-cyano-4-(methoxymethyl)-5-(phenyl)thiopheneMedicinal Chemistry
2Hydrazine (B178648) HydrateAcid Catalyst3-(Methoxymethyl)-4-(phenylthiomethyl)-1H-pyrazoleAgrochemicals
3Hydroxylamine (B1172632), then PPAHeatSubstituted CaprolactamPolymer Chemistry

Building Block for Carbonyl-Containing Analogues in Synthetic Pathways

The core structure of this compound serves as an excellent template for the synthesis of various carbonyl-containing analogues. The α-alkoxy and α-thio functionalities can be selectively manipulated or replaced to generate a library of related ketones, which are themselves valuable intermediates.

The phenylthio group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives exhibit altered reactivity, for instance, the sulfoxide can undergo Pummerer-type rearrangements to introduce further functionality. Moreover, the sulfone can act as a good leaving group, enabling the introduction of a wide range of nucleophiles at the α'-position.

Desulfurization of this compound, for example using Raney nickel, would provide 1-methoxypropan-2-one, a simpler building block. Conversely, the methoxy group could potentially be displaced or cleaved under specific conditions to afford other α-alkoxy or α-hydroxy ketones. This flexibility allows chemists to fine-tune the electronic and steric properties of the resulting carbonyl compounds for subsequent transformations in a synthetic sequence.

Role in the Development of Novel Synthetic Methodologies

The unique reactivity of this compound makes it an ideal substrate for the development and validation of new synthetic methods. The presence of multiple, electronically distinct reaction sites allows for the exploration of selectivity and the discovery of novel transformations.

For example, the development of new C-H activation methodologies could be tested on the methylene and methyl groups of this compound. The directing effects of the adjacent oxygen and sulfur atoms could lead to highly regioselective functionalization. Similarly, novel asymmetric reactions could be developed to selectively transform one of the prochiral α- or α'-positions.

The compound's ability to undergo both nucleophilic and electrophilic reactions at different positions makes it a versatile tool for testing cascade or multicomponent reactions. A single operation could potentially lead to a significant increase in molecular complexity, a key goal in modern synthetic chemistry.

Application as a Chiral Auxiliary or Precursor to Chiral Reagents (If Applicable)

While this compound is itself achiral, it can serve as a precursor to chiral reagents or be modified to act as a chiral auxiliary. sigmaaldrich.comresearchgate.net For instance, asymmetric reduction of the ketone would yield a chiral alcohol. This chiral alcohol could then be used to direct the stereochemistry of subsequent reactions on a tethered substrate.

Alternatively, the active methylene group between the carbonyl and the phenylthio group could be deprotonated and reacted with a chiral electrophile to install a stereocenter. The resulting chiral β-ketosulfide could then be used as a chiral building block in asymmetric synthesis. The development of enantioselective methods for the α-functionalization of ketones is a highly active area of research, and this compound represents a suitable substrate for such investigations. springernature.comresearchgate.net

Integration into Flow Chemistry or Automated Synthesis Platforms

The use of flow chemistry and automated synthesis has revolutionized the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. vapourtec.comrsc.orgvapourtec.commdpi.com this compound is well-suited for integration into such platforms. Its liquid nature at room temperature (or as a low-melting solid) facilitates its handling and pumping in flow reactors.

Reactions involving this compound, such as reductions, oxidations, or condensations, can be performed in a continuous manner, allowing for precise control over reaction parameters like temperature, pressure, and residence time. acs.org This can lead to improved yields, selectivities, and safer handling of potentially hazardous reagents or intermediates. For instance, the generation of an enolate from this compound and its subsequent reaction with an electrophile could be performed in a flow setup, minimizing the lifetime of the reactive enolate and reducing side reactions.

Table 2: Potential Flow Chemistry Applications of this compound

Reaction TypeReagentsFlow Reactor SetupAdvantages
Ketone ReductionH₂, Pd/CPacked-bed reactorImproved safety (handling of H₂), high throughput
Sulfide (B99878) OxidationH₂O₂, catalystMicroreactorPrecise temperature control, enhanced safety
Enolate AlkylationLDA, Alkyl halideT-mixer and coiled reactorRapid mixing, minimized side reactions

Contribution to Diversification and Library Synthesis for Chemical Exploration

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. The trifunctional nature of this compound makes it an excellent starting point for the creation of diverse molecular libraries.

Each of the three functional groups can be independently or sequentially modified to generate a large number of analogues from a single starting material. For example, the ketone can be converted into a variety of other functional groups (e.g., alcohol, amine, alkene). The phenylthio group can be substituted with different aryl or alkyl thioethers, or oxidized as previously mentioned. The methoxy group could potentially be varied to other alkoxy groups. This "late-stage functionalization" approach allows for the rapid generation of a library of related but structurally distinct molecules.

The resulting library of compounds, based on the 1-methoxy-propan-2-one scaffold, could then be screened for a variety of biological activities or material properties, accelerating the discovery of new lead compounds or functional materials.

This compound is a highly versatile and valuable building block in contemporary organic synthesis. Its unique combination of a ketone, an α-methoxy group, and an α'-phenylthio group provides a rich platform for the construction of complex molecules, the development of novel synthetic methodologies, and the generation of diverse chemical libraries. While direct literature on this specific compound is emerging, the known reactivity of its constituent functional groups points towards a promising future for its application in a wide range of synthetic endeavors, from fundamental methodology development to the synthesis of functional molecules. Further exploration of the chemistry of this compound is certain to unlock even more of its synthetic potential.

Future Research Directions and Unexplored Avenues for 1 Methoxy 3 Phenylthio Propan 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 1-Methoxy-3-(phenylthio)propan-2-one are not well-documented in the chemical literature. Future research should prioritize the development of efficient and sustainable methods for its synthesis. A promising avenue lies in the exploration of multicomponent reactions, which could potentially construct the molecule in a single step from readily available starting materials.

Green chemistry principles should be at the forefront of these synthetic endeavors. This includes the use of non-toxic and biodegradable solvents, catalytic rather than stoichiometric reagents, and reaction conditions that minimize energy consumption. For instance, the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, represents a particularly attractive and sustainable approach.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, step efficiency, reduced wasteIdentification of suitable starting materials and catalysts
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyScreening for suitable enzymes, reaction optimization
Flow ChemistryEnhanced safety, scalability, and process controlDevelopment of continuous flow processes for synthesis and purification

Exploration of Unprecedented Reactivity Patterns

The juxtaposition of the methoxy (B1213986), carbonyl, and phenylthio groups in this compound suggests a complex interplay of electronic and steric effects that could lead to unprecedented reactivity. Future research should systematically explore the reactivity of each functional group and the molecule as a whole.

For example, the methylene (B1212753) group flanked by the carbonyl and the phenylthio group is expected to be acidic, making it a potential site for various C-C and C-heteroatom bond-forming reactions. The carbonyl group itself can undergo a wide range of nucleophilic additions and reductions. Furthermore, the sulfur atom of the thioether could be oxidized to the corresponding sulfoxide (B87167) or sulfone, opening up new avenues for further functionalization. The investigation of its behavior under various reaction conditions, such as photoredox catalysis or electrosynthesis, could also unveil novel transformations. researchgate.net

Integration with Machine Learning and AI for Reaction Prediction and Optimization

AI/ML ApplicationPotential ImpactResearch Focus
Reaction Outcome PredictionFaster discovery of new reactions and conditionsDevelopment of predictive models based on structural features
Retrosynthetic AnalysisIdentification of novel and efficient synthetic routesTraining algorithms on known synthetic pathways for related compounds
Automated SynthesisHigh-throughput screening and optimization of reactionsIntegration of AI with robotic platforms for automated experimentation

Design of Highly Selective Catalytic Transformations

The development of highly selective catalytic transformations is a cornerstone of modern organic synthesis. Future research should focus on designing catalysts that can selectively target one of the functional groups in this compound in the presence of the others.

For instance, developing a catalyst that can selectively oxidize the thioether to a sulfoxide without affecting the ketone or methoxy group would be a significant achievement. Similarly, enantioselective catalysts could be developed for reactions at the α-carbon, leading to the synthesis of chiral building blocks. The exploration of transition-metal catalysis, organocatalysis, and biocatalysis will be crucial in achieving these goals.

Investigation into its Role in Emerging Areas of Chemical Research

While the primary focus of this article is on the fundamental chemistry of this compound, its unique structure suggests potential applications in emerging areas of chemical research. For instance, the presence of both a polar ketone and a polarizable thioether could impart interesting properties for its use in materials chemistry. The phenylthio group, in particular, could be incorporated into polymers or other materials to modulate their optical or electronic properties.

In the realm of supramolecular chemistry, the molecule could act as a building block for the construction of complex, self-assembled structures. The carbonyl group can participate in hydrogen bonding, while the phenyl ring can engage in π-stacking interactions, providing the necessary driving forces for self-assembly. mdpi.com

Advanced Computational Studies for Enhanced Understanding and Discovery

Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide invaluable insights into the structure, reactivity, and electronic properties of this compound. nih.govresearchgate.net These studies can be used to predict the most stable conformations of the molecule, calculate the energies of different reaction pathways, and understand the nature of the transition states involved.

By combining computational predictions with experimental results, a deeper understanding of the molecule's behavior can be achieved. This synergy between theory and experiment will be crucial in guiding the design of new reactions and the development of novel applications for this promising yet understudied chemical compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Methoxy-3-(phenylthio)propan-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring (introducing methoxy and phenylthio groups) followed by ketone formation. Key steps include:

  • Step 1 : Thioether formation via nucleophilic substitution using phenylthiol and a methoxy-containing precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Propan-2-one backbone assembly through Friedel-Crafts acylation or Claisen condensation, with strict control of temperature (60–80°C) and anhydrous solvents (e.g., THF) .
  • Characterization : Confirmed via 1^1H/13^13C NMR (peaks at δ ~2.5–3.5 ppm for ketone carbonyl and δ ~3.8–4.2 ppm for methoxy group) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (likely >150°C due to aryl and ketone groups) .
  • Photochemical Stability : UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) to monitor degradation .
  • Hydrolytic Stability : Incubation in buffered solutions (pH 3–10) at 25–50°C, with HPLC tracking degradation products .

Q. What analytical techniques are critical for verifying purity and structure?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 220–280 nm) .
  • Structural Confirmation :
  • NMR : 1^1H/13^13C NMR for functional group assignment; 19^19F NMR if fluorinated analogs are present .
  • LC-MS : To correlate retention time with molecular ion peaks (e.g., [M+H]⁺ at m/z ~240–260) .

Advanced Research Questions

Q. How does the electronic interplay between methoxy and phenylthio groups influence reactivity?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electron density distribution. The methoxy group donates electrons via resonance, while the phenylthio group exhibits moderate electron-withdrawing effects, affecting nucleophilic/electrophilic sites .
  • Experimental Validation : Compare reaction rates in substitutions (e.g., SN2 with alkyl halides) against analogs lacking either group. Kinetic studies (e.g., pseudo-first-order conditions) can quantify activation barriers .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase studies) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., oxidized sulfoxides) that may contribute to observed discrepancies .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors) and correlate with experimental IC₅₀ values .

Q. How can reaction pathways be optimized for derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Parallel Synthesis : Use combinatorial chemistry (e.g., Ugi reaction) to generate derivatives with varied substituents (e.g., halogens, alkyl chains) .
  • High-Throughput Screening (HTS) : Test libraries against target enzymes (e.g., cytochrome P450) using fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Plot substituent hydrophobicity (logP) vs. IC₅₀ to identify optimal moieties .

Q. What computational tools predict metabolic degradation pathways?

  • Methodological Answer :

  • Software : Use Schrödinger’s BioLuminate or SwissADME to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • In Silico Toxicity : Derek Nexus to flag potential hepatotoxic metabolites (e.g., epoxides from CYP450 oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.